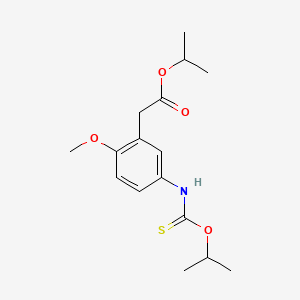
Benzeneacetic acid, 2-methoxy-5-(((1-methylethoxy)thioxomethyl)amino)-, 1-methylethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzeneacetic acid, 2-methoxy-5-(((1-methylethoxy)thioxomethyl)amino)-, 1-methylethyl ester is a complex organic compound with the molecular formula C16H23NO4S . This compound is known for its unique chemical structure, which includes a benzene ring, an acetic acid moiety, and various functional groups that contribute to its reactivity and applications.
Preparation Methods
The synthesis of Benzeneacetic acid, 2-methoxy-5-(((1-methylethoxy)thioxomethyl)amino)-, 1-methylethyl ester involves multiple steps, typically starting with the preparation of intermediate compounds. The reaction conditions often require specific reagents and catalysts to ensure the desired product is obtained with high yield and purity. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form different products, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups present in the compound, leading to the formation of new derivatives.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Scientific Research Applications
Benzeneacetic acid, 2-methoxy-5-(((1-methylethoxy)thioxomethyl)amino)-, 1-methylethyl ester has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a starting material for the preparation of more complex molecules.
Biology: Studied for its potential biological activities and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The functional groups present in the compound allow it to bind to various enzymes and receptors, modulating their activity and leading to specific biological effects. The exact pathways involved depend on the context of its application and the specific targets it interacts with .
Comparison with Similar Compounds
When compared to other similar compounds, Benzeneacetic acid, 2-methoxy-5-(((1-methylethoxy)thioxomethyl)amino)-, 1-methylethyl ester stands out due to its unique combination of functional groups and reactivity. Similar compounds may include other benzeneacetic acid derivatives with different substituents, which can influence their chemical properties and applications.
Properties
CAS No. |
165550-01-6 |
|---|---|
Molecular Formula |
C16H23NO4S |
Molecular Weight |
325.4 g/mol |
IUPAC Name |
propan-2-yl 2-[2-methoxy-5-(propan-2-yloxycarbothioylamino)phenyl]acetate |
InChI |
InChI=1S/C16H23NO4S/c1-10(2)20-15(18)9-12-8-13(6-7-14(12)19-5)17-16(22)21-11(3)4/h6-8,10-11H,9H2,1-5H3,(H,17,22) |
InChI Key |
ZQLTYJYPXQPXSQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC(=O)CC1=C(C=CC(=C1)NC(=S)OC(C)C)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


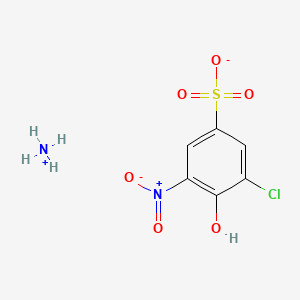
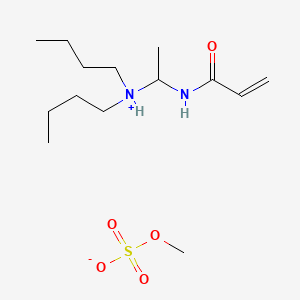
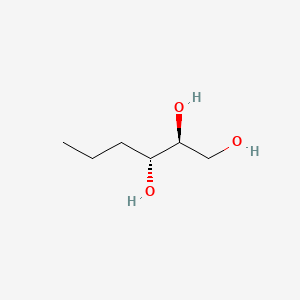


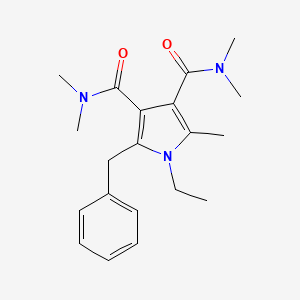

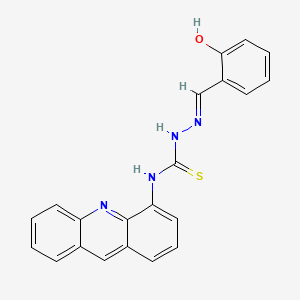


![Spiro[4.5]decane-1,4-dione](/img/structure/B12680722.png)

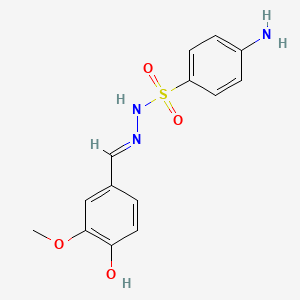
![2-(Chloromethyl)-2-methyl-1,5-diphenyl-imidazo[4,5-b]phenazine](/img/structure/B12680746.png)
